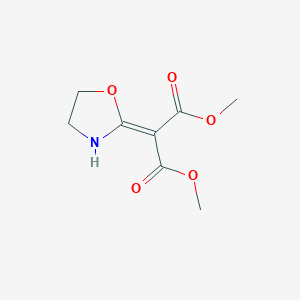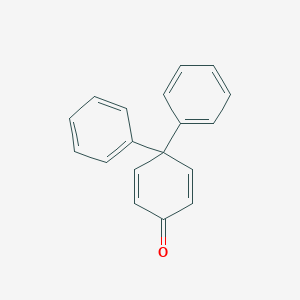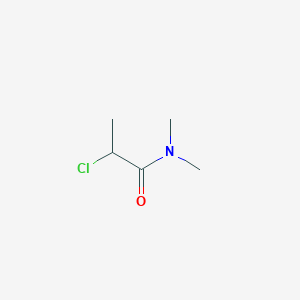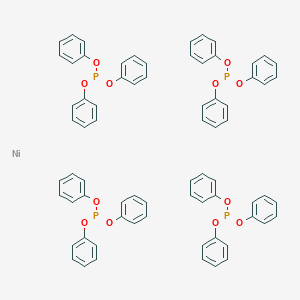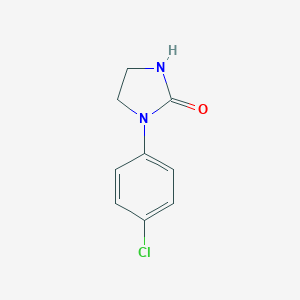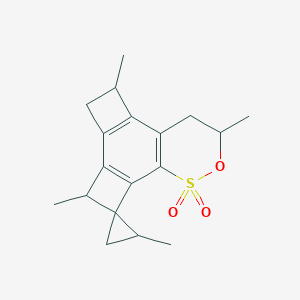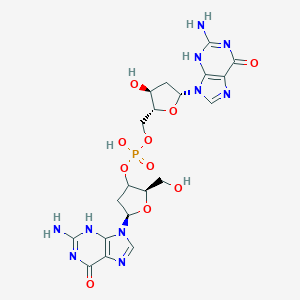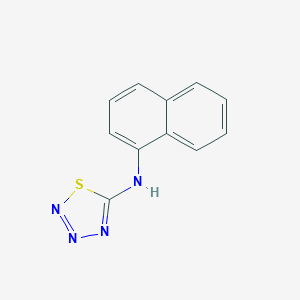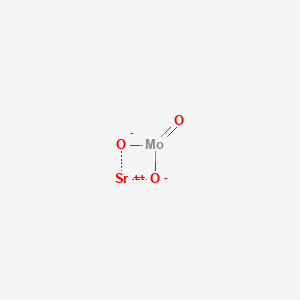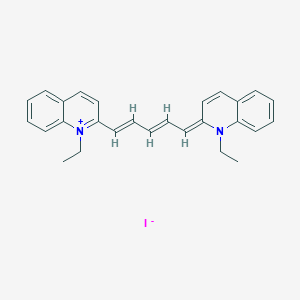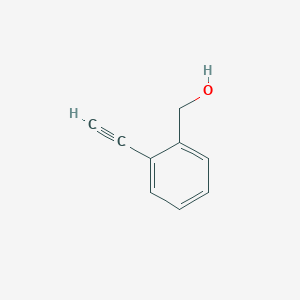![molecular formula C14H8O2 B087947 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione CAS No. 5254-01-3](/img/structure/B87947.png)
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione, commonly referred to as DCAD, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DCAD is a highly conjugated molecule that consists of two fused five- and six-membered rings, and a carbonyl group at the 1,2-position.
Mechanism Of Action
The mechanism of action of DCAD is not fully understood, but it is believed to involve intercalation into DNA and RNA, which can lead to changes in their structure and function. DCAD has also been shown to generate reactive oxygen species upon exposure to light, which can cause oxidative damage to cells and tissues.
Biochemical And Physiological Effects
DCAD's biochemical and physiological effects are largely dependent on its concentration, exposure time, and the system in which it is used. In vitro studies have shown that DCAD can induce DNA damage and inhibit DNA synthesis at high concentrations. However, at lower concentrations, DCAD has been shown to have no significant effect on cell viability or proliferation. In vivo studies have shown that DCAD can accumulate in various organs, including the liver, spleen, and kidneys, but its toxicity and long-term effects are still unknown.
Advantages And Limitations For Lab Experiments
DCAD's unique chemical properties make it a versatile tool for various lab experiments, including DNA and RNA detection, photodynamic therapy, and the synthesis of functional materials. However, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments.
Future Directions
There are several future directions for DCAD research, including the development of new synthesis methods, the exploration of its potential as a photosensitizer for photodynamic therapy, and the investigation of its interactions with other biomolecules, such as proteins and lipids. In addition, further studies are needed to determine DCAD's toxicity and long-term effects in vivo, as well as its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DCAD is a unique 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione that has gained significant attention in recent years due to its potential applications in scientific research. DCAD can be synthesized through various methods and has been used in various applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. Despite its potential advantages, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments. Further research is needed to fully understand DCAD's mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesis Methods
DCAD can be synthesized through various methods, including the Diels-Alder reaction, Suzuki-Miyaura coupling, and Friedel-Crafts acylation. The most commonly used method for DCAD synthesis is the Diels-Alder reaction, which involves the reaction of anthracene-9,10-dione and cyclopentadiene. This reaction yields a mixture of DCAD and its isomer, 6,7-dihydrocyclopenta[fg]acenaphthylene-1,2-dione (DHCD). DCAD can be separated from DHCD using column chromatography.
Scientific Research Applications
DCAD has been used in various scientific research applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. DCAD's unique chemical structure allows it to interact with DNA and RNA through intercalation, which has been used for the detection and quantification of nucleic acids in biological samples. In addition, DCAD's photochemical properties make it a promising candidate for photodynamic therapy, a cancer treatment that uses light to activate photosensitizers and generate reactive oxygen species that can kill cancer cells.
properties
CAS RN |
5254-01-3 |
|---|---|
Product Name |
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione |
Molecular Formula |
C14H8O2 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1(13),4,6,10(14),11-pentaene-2,3-dione |
InChI |
InChI=1S/C14H8O2/c15-13-9-5-3-7-1-2-8-4-6-10(14(13)16)12(9)11(7)8/h3-6H,1-2H2 |
InChI Key |
MYYPBOYMYOLWAI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
Other CAS RN |
5254-01-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
